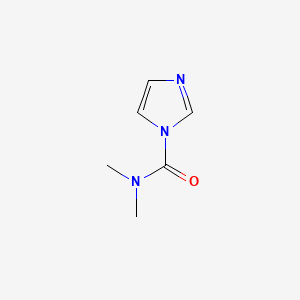
6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran derivatives have been synthesized using various methods . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Chemical Reactions Analysis
Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . The 4-position of the benzofuran may be substituted or unsubstituted .Zukünftige Richtungen
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one involves the bromination of 2-methyl-2,3-dihydro-1-benzofuran-3-one followed by the cyclization of the resulting intermediate.", "Starting Materials": [ "2-methyl-2,3-dihydro-1-benzofuran-3-one", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-methyl-2,3-dihydro-1-benzofuran-3-one in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, continue stirring the solution for an additional 30 minutes.", "Step 4: Add sodium acetate to the solution and stir for 10 minutes.", "Step 5: Add hydrogen peroxide to the solution and stir for an additional 10 minutes.", "Step 6: Filter the resulting solid and wash with water.", "Step 7: Dry the solid to obtain 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one." ] } | |
CAS-Nummer |
1507986-02-8 |
Produktname |
6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one |
Molekularformel |
C9H7BrO2 |
Molekulargewicht |
227.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



